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Compound of Interest

Compound Name:
5-Amino-6-methylpyrimidine-2,4-

diol

Cat. No.: B102263 Get Quote

Introduction
5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-amino-6-methyluracil, is a

heterocyclic organic compound belonging to the pyrimidine family. Its structure, which

incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a

valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it

has the potential to interact with biological systems that process nucleic acids. Furthermore,

aminouracils serve as versatile precursors for the synthesis of a wide array of fused

heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This

guide provides a comprehensive overview of its fundamental properties, synthesis, and

potential applications.

Core Properties
The core chemical and physical properties of 5-Amino-6-methylpyrimidine-2,4-diol are

summarized below.

General Properties
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Property Value Source(s)

CAS Number 6270-46-8 [1]

Molecular Formula C₅H₇N₃O₂ [1]

Molecular Weight 141.13 g/mol [1]

IUPAC Name
5-amino-6-methyl-1H-

pyrimidine-2,4-dione

Synonyms

5-Amino-6-methyluracil, 5-

Amino-6-methylpyrimidine-

2,4(1H,3H)-dione

Physicochemical Properties
Property Value Source(s)

Melting Point
270 - 290 °C (with

decomposition)
[1]

LogP -0.878

Appearance
Data not available (typically a

solid powder)

Solubility

Log₁₀WS (Water solubility in

mol/L) is a parameter used to

describe its solubility.[2]

Specific quantitative data is

limited.

Synthesis and Analysis
While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was

not found in the surveyed literature, a representative procedure can be constructed based on

the well-established synthesis of analogous aminouracils. The common method involves the

condensation of a β-keto ester or a cyanoacetate derivative with urea or thiourea.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemsynthesis.com/base/chemical-structure-8559.html
https://www.chemsynthesis.com/base/chemical-structure-8559.html
https://www.chemsynthesis.com/base/chemical-structure-8559.html
https://www.chemsynthesis.com/base/chemical-structure-8559.html
https://orgsyn.org/demo.aspx?prep=CV2P0422
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative Experimental Protocol: Synthesis of 6-
Aminouracil
This protocol describes the synthesis of the closely related 6-aminouracil and is representative

of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of

the target compound would analogously use ethyl 2-cyanopropionate as a starting material

instead of ethyl cyanoacetate.

Principle: The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea

to form the pyrimidine ring.

Materials:

Ethyl cyanoacetate (0.86 mol)

Urea (0.86 mol)

Sodium (1.72 g. atom)

Absolute Ethanol (1 L)

Hot Water (1 L)

Glacial Acetic Acid

Procedure:

In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1

L of absolute ethanol.

Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve

completely.

To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and

51.5 g (0.86 mol) of urea.

Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The

reaction mixture may become solid.
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After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring

until all solids are dissolved.

Heat the stirred solution at 80°C for an additional 15 minutes.

Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the

precipitation of 6-aminouracil.

Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the

product.

Reagents:
- Ethyl Cyanoacetate

- Urea
- Sodium Metal

dissolve
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Absolute Ethanol reflux
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Analytical Methods
5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid

Chromatography (RP-HPLC).

Protocol Outline: RP-HPLC Analysis

Column: Newcrom R1 (or similar reverse-phase column).

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a

modifier.
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Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed

to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a

volatile acid, such as formic acid.

Spectroscopic Data
Infrared (IR) Spectroscopy
An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The

key vibrational bands are indicative of its functional groups.

Wavenumber (cm⁻¹) Interpretation

~3400 - 3200 N-H stretching (amine and amide)

~3100 - 3000 C-H stretching (methyl)

~1710 - 1650
C=O stretching (carbonyl groups of the uracil

ring)

~1640 - 1600 N-H bending (amine)

NMR and Mass Spectrometry (MS) Data
Experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 5-Amino-6-
methylpyrimidine-2,4-diol (CAS 6270-46-8) are not readily available in publicly accessible

databases. For illustrative and comparative purposes, data for the closely related isomer, 6-

Amino-1-methyluracil (CAS 2434-53-9), are presented below.

Disclaimer: The following data is for an isomer and should not be used for the definitive

identification of 5-Amino-6-methylpyrimidine-2,4-diol.

Table: ¹H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

(Data not available)
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Note: While ¹H NMR spectra are available for this isomer, specific peak assignments were not

found in the searched literature.

Table: ¹³C NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in

source)

Chemical Shift (δ, ppm) Assignment

(Data not available)

Note: ¹³C NMR data was not found in the searched literature for this isomer.

Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

m/z Interpretation

141 [M]⁺ (Molecular Ion)

Biological Activity and Applications
While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical

class—aminouracils—is of significant interest in drug development. These compounds serve as

crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent

biological activities.

Antioxidant Properties: 5-Amino-6-methylpyrimidine-2,4-diol itself has been noted as an

antioxidant.

Precursor in Drug Discovery: The aminouracil core is a privileged scaffold used to generate

libraries of compounds for screening. Derivatives have shown a wide array of therapeutic

potential.

Therapeutic Potential of Derivatives: Fused-ring systems and other derivatives synthesized

from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral

activities. This versatility makes the parent compound a valuable starting material for

developing novel therapeutic agents.
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Caption: Relationship between the aminouracil core and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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